

A Comparative Toxicological Profile of D- and L-Cysteine Methyl Ester Hydrochlorides

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Compound of Interest

Compound Name: Methyl D-cysteinate hydrochloride

Cat. No.: B15598826

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available toxicological data for D- and L-cysteine methyl ester hydrochlorides. Due to a lack of direct comparative studies on the methyl ester hydrochloride forms, this document synthesizes findings from research on the parent compounds, D- and L-cysteine, alongside specific data available for their esterified derivatives. The information is intended to support research and development efforts by offering a consolidated view of their toxicological profiles, supported by experimental data and methodologies.

Executive Summary

L-cysteine and its derivatives are utilized in various biomedical and pharmaceutical applications. The esterification to their methyl ester hydrochloride forms is intended to enhance cell permeability and bioavailability. While toxicological data for L-cysteine and its hydrochloride salt are more readily available, information on D-cysteine and its derivatives is less common. Existing research suggests that while the toxicological profiles of L- and D-cysteine are similar, there are notable differences in their dose responses and specific adverse effects. This guide aims to present the current state of knowledge to aid in the risk assessment of these compounds.

Data Presentation

The following tables summarize the quantitative toxicological data gathered from various studies.

Table 1: Acute Toxicity Data for Cysteine and Its Derivatives

Compound	Species	Route of Administration	LD50 (mg/kg)	Toxic Effects	Reference
L-Cysteine Methyl Ester Hydrochloride	Mouse	Oral	2300	Details of toxic effects not reported other than lethal dose value.	[1]
L-Cysteine Methyl Ester Hydrochloride	Mouse	Intraperitoneal	1340	Details of toxic effects not reported other than lethal dose value.	[1]
L-Cysteine	Rat	Intravenous	1140 - 1520	High mortality rates observed after 7 days.	[2]

Note: LD50 data for D-cysteine methyl ester hydrochloride was not found in the reviewed literature.

Table 2: Repeated-Dose Toxicity of D- and L-Cysteine in Rats (4-Week Oral Gavage Study)[\[3\]](#)

Parameter	L-Cysteine	D-Cysteine
NOAEL (No-Observed-Adverse-Effect Level)	< 500 mg/kg/day	500 mg/kg/day
Target Organs	Kidney, Stomach	Kidney, Epididymis, Stomach
Key Toxicological Findings	- Renal injuries (basophilic tubules) at all doses (500, 1000, 2000 mg/kg/day).- Salivation at 1000 and 2000 mg/kg/day.- Focal erosion in stomach mucosa at 1000 and 2000 mg/kg/day.- Increased reticulocyte counts at 2000 mg/kg/day.	- Renal injuries (basophilic tubules, crystal deposition) at 2000 mg/kg/day.- Anemia at 2000 mg/kg/day.- Sperm granuloma in the epididymis at 1000 and 2000 mg/kg/day.- Salivation at all doses.- Focal erosion in stomach mucosa at 1000 and 2000 mg/kg/day.- One death due to renal failure at 2000 mg/kg/day.

Experimental Protocols

1. Four-Week Repeated-Dose Oral Toxicity Study of L- and D-Cysteine in Rats[3]

- Test Animals: Male rats.
- Groups: Three groups of 6 male rats for each compound (L-cysteine and D-cysteine).
- Dosage: The compounds were administered once daily by gavage at doses of 500, 1,000, or 2,000 mg/kg/day for 28 consecutive days.
- Control Group: Administered a 0.5% methylcellulose vehicle solution.
- Observations: Clinical signs, body weight, food and water consumption were monitored.
- Post-Mortem Analysis: At the end of the study, blood samples were collected for hematology and clinical chemistry. A complete necropsy was performed, and organs were weighed and examined histopathologically.

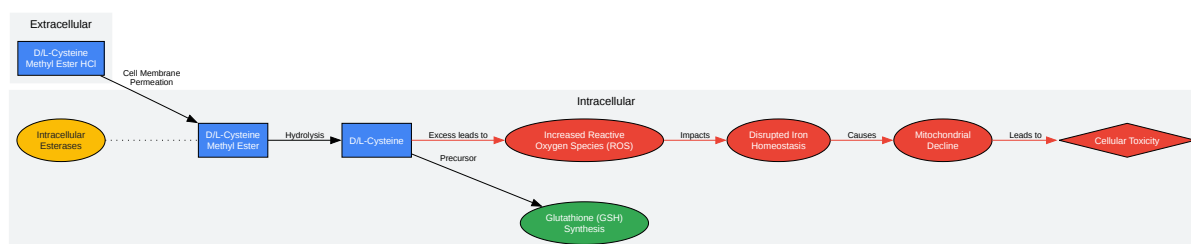
2. In Vitro Cytotoxicity Assay (MTS Assay)[4]

- Cell Lines: HEK293T (normal human embryonic kidney), PLC/PRF/5, and HEP3B (human liver cancer).
- Treatment: Cells were incubated with varying concentrations of L-cysteine ethyl ester or L-cysteine methyl ester for 72 hours.
- Assay: Cell viability was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures the metabolic activity of viable cells.
- Data Analysis: Dose-response curves were generated to calculate the IC_{50} (half-maximal inhibitory concentration) values. A selectivity index (SI) was calculated as the ratio of the IC_{50} for the normal cell line to the IC_{50} for the cancerous cell line.

Mandatory Visualization

Signaling Pathways and Mechanisms of Toxicity

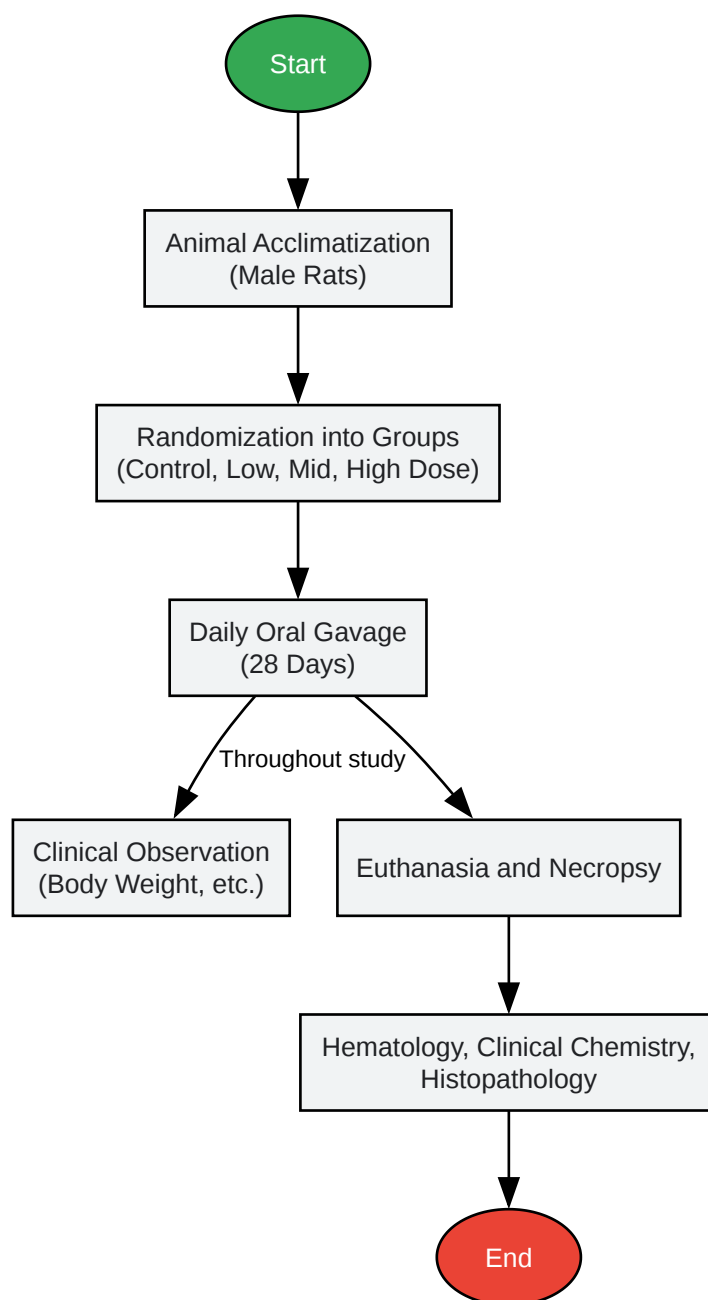
The toxicity of cysteine, and by extension its methyl ester derivatives, is linked to its impact on intracellular homeostasis, particularly concerning iron and reactive oxygen species (ROS). The enhanced cell permeability of the ester forms allows for more efficient delivery of cysteine into the cell, where it can exert its effects.[5]



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Caption: Proposed mechanism of cysteine ester-induced toxicity.

Experimental Workflow: In Vivo Repeated-Dose Toxicity Study



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Caption: Workflow for a 28-day repeated-dose oral toxicity study.

Conclusion

The available data indicates that both D- and L-cysteine can induce toxicity at high doses, with the kidneys and stomach being common target organs.[3] D-cysteine appears to have a slightly different toxicological profile, including effects on the epididymis and a greater propensity to

cause anemia at the tested doses.[3] The methyl ester hydrochloride forms are expected to have similar toxicological profiles to their parent compounds, although their enhanced cell permeability might influence the dose at which toxic effects are observed. The primary mechanism of cysteine-induced toxicity appears to be linked to the disruption of iron homeostasis and the generation of oxidative stress, leading to mitochondrial dysfunction.[6]

Further research, including direct comparative toxicity studies and toxicokinetic analyses of D- and L-cysteine methyl ester hydrochlorides, is necessary to fully elucidate the differences in their safety profiles and to establish safe exposure limits for their use in various applications.

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